
3,4-Dibromo-1h-pyrrole-2,5-dione
Overview
Description
3,4-Dibromo-1H-pyrrole-2,5-dione (CAS: 1122-10-7), also known as dibromomaleimide, is a halogenated pyrrole-dione derivative. It is a marine-derived natural product isolated from the sponge Axinella brevistyla and exhibits notable biological activities, including antifungal and cytotoxic properties . Its molecular formula is C₄HBr₂NO₂ (MW: 254.86), featuring bromine atoms at positions 3 and 4 on the pyrrole ring, which enhance its electrophilicity and reactivity .
Biological Activity
3,4-Dibromo-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with two bromine substituents and a carbonyl group. Its molecular formula is C₄H₂Br₂N₂O₂, and it has a molecular weight of 248.87 g/mol. The presence of bromine atoms enhances its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activities. This mechanism is crucial in pathways involving signal transduction and metabolic processes.
- Antimicrobial Activity : Research indicates that derivatives of pyrrole-2,5-dione exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor effects. For instance:
- In vitro Studies : It has been reported to inhibit the growth of various cancer cell lines. A derivative demonstrated growth inhibition against colon cancer cell lines (GI50 approximately ) which suggests its potential as an anticancer agent .
- In vivo Studies : Further investigations revealed that this compound could suppress tumor growth in animal models of chemically induced colon cancer .
Anti-inflammatory Activity
This compound derivatives have shown promise in reducing inflammation:
- Cytokine Production : Certain derivatives significantly inhibited pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antifungal Activity : The compound has been noted for its antifungal properties, which may be attributed to its structural features that allow interaction with fungal cell membranes .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by mitigating oxidative stress in cells .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study focused on the synthesis and evaluation of various pyrrole derivatives highlighted the importance of substituent groups on biological activity. The presence of bromine atoms was found to enhance the interaction with ATP-binding domains in growth factor receptors .
- Another research effort demonstrated the ability of these compounds to intercalate into lipid bilayers, suggesting a mechanism for their antimicrobial action through membrane disruption .
Scientific Research Applications
Pharmacological Applications
DBPD exhibits significant pharmacological properties, making it a candidate for drug development:
- Antimicrobial Activity: Research indicates that derivatives of DBPD demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties: Studies show that DBPD derivatives can inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .
Material Science
DBPD is used in the development of advanced materials:
- Organic Photovoltaics (OPVs): DBPD-based compounds are explored as donor materials in OPVs due to their favorable electronic properties . The incorporation of DBPD into photovoltaic cells enhances charge transport and efficiency.
Application | Description |
---|---|
Antimicrobial | Effective against multiple bacterial strains |
Anti-inflammatory | Inhibits cytokine production |
Organic Photovoltaics | Enhances charge transport in solar cells |
Biochemical Research
DBPD serves as a biochemical reagent:
- Protein Modification: Its ability to form covalent bonds with nucleophilic sites on proteins allows for the study of enzyme mechanisms and protein interactions . This property is crucial for understanding cellular processes and developing targeted therapies.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various DBPD derivatives assessed their effectiveness against pathogens like Pseudomonas aeruginosa. Results showed a significant reduction in bacterial proliferation, highlighting its potential as an antimicrobial agent .
Case Study 2: Photovoltaic Performance
Research on DBPD-based small molecules demonstrated enhanced performance in organic solar cells. These compounds exhibited improved light absorption and charge carrier mobility compared to traditional materials, leading to higher energy conversion efficiencies .
Q & A
Basic Research Questions
Q. What are the natural sources and ecological significance of 3,4-Dibromo-1H-pyrrole-2,5-dione?
This compound is a marine-derived natural product isolated from the sponge Axinella brevistyla. Its ecological role may involve chemical defense mechanisms due to its brominated structure, which is common in marine organisms to deter predators or microbial colonization . Researchers should prioritize environmental sampling of marine sponges and employ LC-MS or NMR to confirm its presence in extracts.
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : and NMR to identify protons and carbons, with characteristic deshielding of the pyrrole ring due to electron-withdrawing bromine substituents .
- IR Spectroscopy : Detection of carbonyl stretches (~1700 cm) and N-H vibrations (~3200 cm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (254.86 g/mol) and isotopic patterns from bromine .
Q. What safety precautions are necessary when handling this compound?
The compound poses risks via inhalation, skin contact, and ingestion. Standard protocols include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods .
- Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .
- Storage in a cool, dry environment away from oxidizing agents.
Advanced Research Questions
Q. How can X-ray crystallography be optimized for determining its crystal structure?
- Sample Preparation : Grow single crystals via slow evaporation in solvents like DMSO or DCM.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. For disordered regions (e.g., phosphoryl groups), apply restraints during refinement .
- Software : SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography. Key metrics: -factor < 0.05, data-to-parameter ratio > 20:1 .
Q. What synthetic strategies improve yield and purity of this compound?
- Microwave-Assisted Synthesis : Adapt protocols for analogous pyrrole-diones (e.g., 3,4-dichloro derivatives) using microwave reactors to reduce reaction time and enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How does its electronic structure influence reactivity in cross-coupling reactions?
The electron-deficient pyrrole core (due to bromine and carbonyl groups) facilitates nucleophilic aromatic substitution. Phosphoryl-methyl substituents (e.g., in derivatives like CHBrNOPS) enhance solubility for Suzuki-Miyaura couplings. DFT calculations can predict reactive sites by analyzing LUMO distribution .
Q. What in vitro assays assess its biological activity?
- Antibacterial : Broth microdilution (MIC determination) against S. aureus or E. coli.
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa), monitoring IC values.
- Mechanistic Studies : Fluorescence-based assays to evaluate interaction with metabotropic receptors or DNA intercalation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Pyrrole-dione Derivatives
3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione (CAS: 3005-27-4)
- Structure : Differs by an N-methyl group.
- Activity: Limited data, but alkylation often alters target specificity in bioactive molecules.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide, CAS: Not provided)
- Structure : Chlorine replaces bromine; a 4-fluorophenyl group is added at position 1.
- The fluorophenyl group enhances pesticidal activity .
- Application : Used as a pesticide (fluoroimide), highlighting how halogen type and aryl substituents dictate agricultural vs. biomedical applications .
Non-Halogenated Pyrrole-dione Derivatives
1-Amino-3,4-dimethylpyrrole-2,5-dione
- Structure: Amino and methyl substituents replace bromines.
- Impact: The amino group introduces hydrogen-bonding capacity, altering receptor binding.
- Activity: Not explicitly stated, but structural features suggest possible roles in enzyme inhibition or receptor modulation.
Piperazine-dione Derivatives (Diketopiperazines)
Albonoursin (CAS: Not provided)
- Structure : Cyclic diketopiperazine with a benzylidene group.
- Activity : Exhibits antiviral activity against H1N1 (IC₅₀: 6.8 ± 1.5 μM) .
- Comparison: While both albonoursin and 3,4-dibromo-1H-pyrrole-2,5-dione contain dione moieties, the pyrrole-dione’s bromines confer distinct cytotoxicity, whereas diketopiperazines’ flexibility and aromatic substituents favor antiviral targeting .
Antifungal and Cytotoxic Activity
- This compound : Demonstrates cytotoxicity likely due to bromine-induced alkylation or crosslinking of biomolecules. Its antifungal activity may stem from disruption of fungal membrane integrity .
- N-Mannich Base Pyrrole-diones : Inhibit cyclooxygenases (COX-1/COX-2), suggesting that substituent type (e.g., Mannich bases vs. halogens) redirects activity toward inflammatory pathways vs. direct cellular toxicity .
Comparison with Antiviral Agents
- Diketopiperazines: (e.g., albonoursin) achieve lower IC₅₀ values for H1N1 inhibition (6.8 μM) compared to pyrrole-diones, indicating structural motifs beyond the dione ring are critical for viral entry or replication interference .
Physicochemical Properties
Properties
IUPAC Name |
3,4-dibromopyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSKRPHKQWJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149942 | |
Record name | Maleimide, dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-10-7 | |
Record name | 3,4-Dibromo-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibromomaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maleimide, dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromomaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMOMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQ5P92W3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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